molecular formula C13H26O6 B1673973 tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate CAS No. 186020-66-6

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate

Cat. No. B1673973
CAS RN: 186020-66-6
M. Wt: 278.34 g/mol
InChI Key: KSXVEOLRERRELV-UHFFFAOYSA-N
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Description

Tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate, also known as tert-Butyl 3-[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]propionate, is an organic compound . It has the empirical formula C13H26O6 and a molecular weight of 278.34 .


Molecular Structure Analysis

The SMILES string representation of this compound is CC(C)(C)OC(=O)CCOCCOCCOCCO . This indicates that the compound contains a tert-butyl group attached to a propionate ester, which is further connected to a triethylene glycol chain.


Physical And Chemical Properties Analysis

Tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate is a liquid at 20°C . It has a refractive index (n20/D) of 1.446 and a density of 1.052 g/mL at 20°C . .

Scientific Research Applications

Mediator for Organic Electrochemical

“tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate” is used as a mediator for organic electrochemical . This application is crucial in the field of electrochemistry where it aids in the conduction of electric charge.

Synthesis of Antibody Drug Conjugates (ADC)

This compound is used in the synthesis of antibody drug conjugates (ADC) . ADCs are a class of therapeutics that deliver cytotoxic agents directly to cancer cells, thereby reducing the impact on healthy cells.

Proteolysis-Targeting Chimeras (PROTAC) Molecules

It is used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction.

Spacer or Linker in Bioconjugate Chemistry

“tert-Butyl 12-Hydroxy-4,7,10-trioxadodecanoate” is generally used as a spacer or linker in bioconjugate chemistry . This application is important in the field of bioconjugation, where it aids in the attachment of two biomolecules.

Synthesis of Tetanus-Toxin Conjugate of MUC1 Glycopeptide Antigen

This compound is used in the synthesis of the tetanus-toxin conjugate of MUC1 glycopeptide antigen . This has potential applications in the development of antitumor vaccines.

PEG Linker in Drug Delivery

“Hydroxy-PEG3-t-butyl ester” is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial in drug delivery systems.

Derivatization or Replacement with Other Reactive Functional Groups

The hydroxyl group in “Hydroxy-PEG3-t-butyl ester” enables further derivatization or replacement with other reactive functional groups . This property is useful in the field of synthetic chemistry where it allows for the modification of the compound for various applications.

Applications in Nanotechnology and New Materials Research

“Hydroxy-PEG3-t-butyl ester” finds applications in nanotechnology and new materials research . It is used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings.

Safety and Hazards

This compound is classified as a combustible liquid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

properties

IUPAC Name

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVEOLRERRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394426
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate

CAS RN

186020-66-6
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To triethyleneglycol (17.6 g, 117.20 mmol, 3.00 equiv) in anhydrous THF (70 mL), was added sodium (30 mg, 1.25 mmol, 0.03 equiv). Tert-butyl acrylate (5.0 g, 39.01 mmol, 1.00 equiv) was added after the sodium had dissolved. The resulting solution was stirred overnight at room temperature and then neutralized with 1.0 N hydrogen chloride. After removal of the solvent, the residue was suspended in 50 mL of brine and extracted with 3×50 mL of ethyl acetate. The combined organic layers were washed with saturated brine and dried over anhydrous sodium sulfate. After evaporation of the solvent, the tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (9.6 g) was isolated as a colorless oil, which was used directly for the next reaction step without further purification.
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Na metal (catalytic) was added to a stirring solution of acrylic acid tert-butyl ester (6.7 mL, 46 mmol), and 2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethanol (20.7 g, 138 mmol) in THF (100 mL) at 0° C. and the mixture was stirred overnight. Solvent was removed and the remaining oil dissolved in EtOAc (100 mL). The organic layer was washed with water (3×50 mL), and dried over Na2SO4 and the solvent removed in vacuo to give an oil which corresponds to the title compound that would be used as is for the next step. (M+1)=279.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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